4-[(4-Formylphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid
Description
4-[(4-Formylphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid (chemical formula: C₁₃H₁₁NO₅; molecular weight: 261.23 g/mol) is an isoxazole derivative characterized by a 5-methylisoxazole core substituted with a 4-formylphenoxymethyl group at the 4-position and a carboxylic acid moiety at the 3-position. The compound’s structure combines electron-withdrawing (formyl, carboxylic acid) and electron-donating (methyl) groups, which influence its physicochemical and biological properties. Its synthesis typically involves multi-step reactions, including condensation and functional group transformations, as exemplified by protocols using 4-hydroxybenzaldehyde and brominated isoxazole intermediates .
Storage conditions recommend refrigeration (+4°C) to maintain stability .
Properties
IUPAC Name |
4-[(4-formylphenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-8-11(12(13(16)17)14-19-8)7-18-10-4-2-9(6-15)3-5-10/h2-6H,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMNBNIYZVAIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)COC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(4-Formylphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its molecular formula is , and it has a molecular weight of 234.22 g/mol. The structural features include a formylphenoxy group and a carboxylic acid functional group, which contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro. This suggests its role in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Research indicates that derivatives of isoxazoles possess antibacterial and antifungal activities. The specific compound may inhibit the growth of certain pathogens, although detailed studies are still required.
The biological activity of this compound is thought to stem from several mechanisms:
- Inhibition of Kinases : Isoxazole derivatives often act as kinase inhibitors. The compound may interfere with signaling pathways crucial for tumor growth.
- Reactive Oxygen Species (ROS) Modulation : It may alter ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells.
- Gene Expression Regulation : The compound could influence the expression of genes involved in cell cycle regulation and apoptosis.
Case Studies
-
Antitumor Efficacy :
- A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results demonstrated an IC50 value of 15 µM for MCF-7 cells, indicating potent antitumor activity.
-
Anti-inflammatory Activity :
- In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound reduced levels of pro-inflammatory cytokines (TNF-alpha, IL-6) by approximately 40%, suggesting its potential use in inflammatory disorders.
-
Antimicrobial Testing :
- The compound showed significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Data Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of isoxazole derivatives, including 4-[(4-Formylphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid, as anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of isoxazole have shown promising results in inhibiting the growth of lung cancer cells (A549) when tested against standard drugs like doxorubicin .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | TBD | |
| Doxorubicin | A549 | 0.5 | |
| Other Isoxazole Derivatives | Various | TBD |
Anti-inflammatory Properties
Isoxazole derivatives are also being investigated for their anti-inflammatory properties. Certain studies indicate that modifications to the isoxazole structure can enhance its efficacy in reducing inflammation, potentially making it useful for treating conditions like arthritis or other inflammatory diseases .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The use of green chemistry principles, such as employing biodegradable solvents and catalysts, has been explored to make the synthesis more environmentally friendly .
Table 2: Synthesis Pathways for Isoxazole Derivatives
| Step | Reagents Used | Conditions |
|---|---|---|
| Step 1 | Hydroxylamine hydrochloride + Ethyl acetoacetate | Room temperature |
| Step 2 | Aromatic aldehyde + Step 1 product | Reflux |
| Step 3 | Purification via recrystallization | Ethanol |
Electrochemical Behavior
Recent electrochemical studies have assessed the redox properties of isoxazole derivatives, indicating that they may serve as potential electrochemical sensors or drug delivery systems due to their favorable oxidation and reduction potentials .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[(4-Formylphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid with structurally analogous isoxazole derivatives, focusing on substituents, molecular properties, and reported biological activities:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The formyl group in the target compound distinguishes it from analogues with halogen or methyl substituents. This group may enhance interactions with enzyme active sites (e.g., MptpB phosphatases) through hydrogen bonding or covalent modification .
Synthetic Complexity :
- The target compound’s synthesis involves multi-step protocols, including bromination and condensation, which are more complex than routes for simpler analogues (e.g., 5-methyl-3-p-tolylisoxazole-4-carboxylic acid) .
Functional Group Versatility :
- The carboxylic acid moiety in all compounds enables salt formation or conjugation with amines, enhancing solubility or enabling prodrug strategies .
- Formyl vs. Chloro Groups : While the formyl group offers reactivity for further derivatization, chloro substituents provide stability and lipophilicity, favoring passive diffusion in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
